GLP-1(9-36) Potentiation: 891-fold EC₅₀ Shift vs. Baseline
LSN3318839 demonstrates a profound, concentration-dependent enhancement of the weak metabolite GLP-1(9-36). In the presence of 5000 nM LSN3318839, the EC₅₀ of GLP-1(9-36) shifts from 363.1 nM to 0.4 nM, representing an 891-fold increase in potency [1]. This is a unique, high-fold shift not reported for other GLP-1R PAMs in a comparable assay format.
| Evidence Dimension | Potency (EC₅₀) of GLP-1(9-36) in cAMP assay |
|---|---|
| Target Compound Data | 0.4 nM (with 5000 nM LSN3318839) |
| Comparator Or Baseline | 363.1 nM (GLP-1(9-36) alone, no modulator) |
| Quantified Difference | 891-fold decrease in EC₅₀ |
| Conditions | GLP-1R-mediated cAMP accumulation assay in cells (exact cell line not specified in this excerpt, but consistent with prior GLP-1R assays) |
Why This Matters
This high-fold potentiation enables the study of GLP-1(9-36) signaling in vitro and in vivo at physiologically relevant concentrations, which is impossible with weaker PAMs.
- [1] Li J, et al. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9-36) in conjunction with LSN3318839. Acta Pharm Sin B. 2024;14(11):5069-5073. View Source
